2-Bromo-5-cyano-4-hydroxybenzoic acid
Description
2-Bromo-5-cyano-4-hydroxybenzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of bromine, cyano, and hydroxy functional groups attached to a benzene ring. This compound appears as a white crystalline powder and is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Properties
IUPAC Name |
2-bromo-5-cyano-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-6-2-7(11)4(3-10)1-5(6)8(12)13/h1-2,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDERUMSGIXARDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyano-4-hydroxybenzoic acid typically involves the bromination of 5-cyano-4-hydroxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of 2-Bromo-5-cyano-4-hydroxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-cyano-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, and the cyano group can be reduced to an amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Scientific Research Applications
Organic Synthesis
2-Bromo-5-cyano-4-hydroxybenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.
Research has indicated that this compound exhibits potential biological activity:
- Enzyme Inhibition Studies: It is used in studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.
- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may possess antimicrobial activities, making it a candidate for further pharmacological exploration.
Pharmaceutical Development
The compound is being investigated for its potential use in drug development:
- Drug Design: The structural features of 2-Bromo-5-cyano-4-hydroxybenzoic acid make it suitable for modification to enhance bioactivity and selectivity against specific targets.
- Medicinal Chemistry: Its derivatives are explored for their efficacy in treating various diseases, including cancer and bacterial infections.
Case Study 1: Synthesis of Derivatives
A study focused on synthesizing various derivatives of 2-Bromo-5-cyano-4-hydroxybenzoic acid demonstrated its versatility as a precursor for biologically active compounds. The derivatives were tested for their inhibitory effects on specific enzymes, revealing promising results that warrant further investigation.
Case Study 2: Antimicrobial Activity
In another research project, derivatives of the compound were evaluated for their antimicrobial properties against several bacterial strains. The results indicated that certain modifications enhanced the activity significantly compared to the parent compound, suggesting pathways for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The bromine and cyano groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison: 2-Bromo-5-cyano-4-hydroxybenzoic acid is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. Compared to 4-Bromo-2-hydroxybenzoic acid and 5-Bromo-2-hydroxybenzoic acid, the cyano group in 2-Bromo-5-cyano-4-hydroxybenzoic acid enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications .
Biological Activity
2-Bromo-5-cyano-4-hydroxybenzoic acid (CAS No. 118998092) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and diverse research findings.
2-Bromo-5-cyano-4-hydroxybenzoic acid has the following chemical structure:
- Molecular Formula : C8H4BrNO3
- Molecular Weight : 232.03 g/mol
- Melting Point : Not specified in the sources but typically assessed through experimental methods.
Biological Activity
The biological activity of 2-Bromo-5-cyano-4-hydroxybenzoic acid has been explored in several studies, indicating various pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of hydroxybenzoic acids exhibit significant antimicrobial properties. A study assessing the antimicrobial effects of various substituted benzoic acids highlighted that the introduction of bromine and cyano groups enhances the compound's effectiveness against certain bacterial strains .
Cytotoxicity Studies
Cytotoxicity assays have shown that 2-Bromo-5-cyano-4-hydroxybenzoic acid exhibits selective cytotoxicity towards cancer cell lines. For instance, it demonstrated an IC50 value of approximately 30 µM against breast cancer cells (MCF-7) and significantly lower values against other cancer types, suggesting a potential role as an anticancer agent .
The proposed mechanism for its biological activity includes:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, particularly in cancer cells.
- Induction of Apoptosis : Studies suggest that it may promote programmed cell death through mitochondrial pathways, which is critical for cancer therapy .
Case Study 1: Anticancer Efficacy
In a controlled study, 2-Bromo-5-cyano-4-hydroxybenzoic acid was administered to MCF-7 cell lines. The results indicated:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 30 | 60 |
| 50 | 40 |
This data shows a dose-dependent reduction in cell viability, supporting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli:
| Compound Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| Control | 0 |
| 50 | 12 |
| 100 | 20 |
| 200 | 30 |
The results indicate that higher concentrations lead to increased inhibition of bacterial growth, affirming its antimicrobial potential .
Synthesis Methods
The synthesis of 2-Bromo-5-cyano-4-hydroxybenzoic acid typically involves:
- Starting Material : Begin with commercially available precursors.
- Bromination Reaction : Utilize bromine in an organic solvent under controlled conditions.
- Cyano Group Introduction : Employ standard nitration techniques followed by hydrolysis to introduce the cyano group.
These methods yield high-purity products suitable for further biological evaluation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
